molecular formula C18H21ClN2O B13375714 N'-(4-chlorobenzylidene)-1-adamantanecarbohydrazide

N'-(4-chlorobenzylidene)-1-adamantanecarbohydrazide

Cat. No.: B13375714
M. Wt: 316.8 g/mol
InChI Key: NFVINLVXPAXTTO-RGVLZGJSSA-N
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Description

N’-(4-chlorobenzylidene)-1-adamantanecarbohydrazide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a 4-chlorobenzylidene group attached to an adamantanecarbohydrazide moiety

Properties

Molecular Formula

C18H21ClN2O

Molecular Weight

316.8 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]adamantane-1-carboxamide

InChI

InChI=1S/C18H21ClN2O/c19-16-3-1-12(2-4-16)11-20-21-17(22)18-8-13-5-14(9-18)7-15(6-13)10-18/h1-4,11,13-15H,5-10H2,(H,21,22)/b20-11+

InChI Key

NFVINLVXPAXTTO-RGVLZGJSSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=CC=C(C=C4)Cl

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorobenzylidene)-1-adamantanecarbohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 1-adamantanecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and purified through recrystallization from a suitable solvent .

Industrial Production Methods

While specific industrial production methods for N’-(4-chlorobenzylidene)-1-adamantanecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorobenzylidene)-1-adamantanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The 4-chlorobenzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

N’-(4-chlorobenzylidene)-1-adamantanecarbohydrazide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(4-chlorobenzylidene)-1-adamantanecarbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, leading to its biological effects. The compound may also interfere with cellular signaling pathways, thereby modulating various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-chlorobenzylidene)-1-adamantanecarbohydrazide is unique due to the presence of the adamantane moiety, which imparts distinct structural and physicochemical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.

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